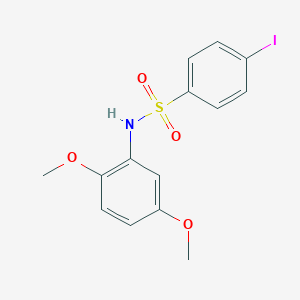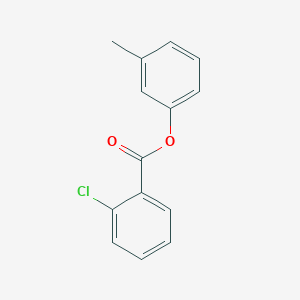
1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as OTCEC and has been the subject of several research studies in recent years. In
Wirkmechanismus
The mechanism of action of OTCEC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, OTCEC has been found to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of antioxidant genes.
Biochemical and Physiological Effects:
Studies have shown that OTCEC has several biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines and prostaglandins, which can lead to a reduction in inflammation and pain. Additionally, OTCEC has been shown to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using OTCEC in lab experiments is its relative ease of synthesis. Additionally, it has been shown to have low toxicity, making it a safe compound to work with. However, one limitation of using OTCEC is its limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on OTCEC. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of OTCEC and to identify its potential targets for therapeutic intervention. Finally, more studies are needed to explore the potential side effects and toxicity of OTCEC in order to determine its safety for use in humans.
Conclusion:
In conclusion, 1-(2-Oxo-2-thien-2-ylethyl)cyclohexanecarboxylic acid is a promising compound with potential applications in the field of medicinal chemistry. Its anti-inflammatory, analgesic, and antioxidant properties make it a potential candidate for the treatment of various diseases. While there is still much to be learned about the mechanism of action and potential side effects of OTCEC, its unique properties make it an exciting area of research for the future.
Synthesemethoden
The synthesis of OTCEC involves the reaction of 2-acetylthiophene with cyclohexanecarboxylic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as recrystallization and column chromatography. This process yields a white crystalline solid which is the pure form of OTCEC.
Wissenschaftliche Forschungsanwendungen
OTCEC has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various diseases such as arthritis and neuropathic pain. Additionally, OTCEC has been found to have antioxidant properties, which could make it useful in the prevention and treatment of various diseases associated with oxidative stress.
Eigenschaften
Molekularformel |
C13H16O3S |
|---|---|
Molekulargewicht |
252.33 g/mol |
IUPAC-Name |
1-(2-oxo-2-thiophen-2-ylethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O3S/c14-10(11-5-4-8-17-11)9-13(12(15)16)6-2-1-3-7-13/h4-5,8H,1-3,6-7,9H2,(H,15,16) |
InChI-Schlüssel |
DLFATUBCOVJYCB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CS2)C(=O)O |
Kanonische SMILES |
C1CCC(CC1)(CC(=O)C2=CC=CS2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(2-Butoxybenzylidene)-3-[(4-phenyl-1-piperazinyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B285893.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)



![2-[3-(1,3-Dioxobenzo[de]isoquinolin-2-yl)propyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B285916.png)

![3-[(2-Chlorobenzoyl)oxy]phenyl 2-chlorobenzoate](/img/structure/B285919.png)
![4-[(3-Chlorobenzoyl)oxy]phenyl 3-chlorobenzoate](/img/structure/B285920.png)